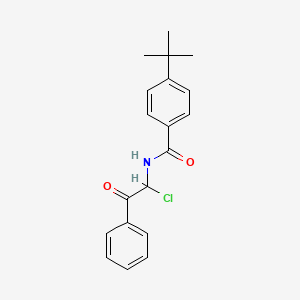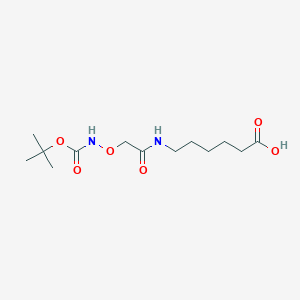
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a dimethoxyphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxadiazole derivatives.
科学的研究の応用
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with biological targets and its overall stability.
特性
CAS番号 |
871505-26-9 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3 |
InChIキー |
MVVVNVYBSIDTNS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

